5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-9-14-10-18-20-7-6-15(19-16(14)20)13-5-4-11-2-1-3-12(11)8-13/h4-8,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGWTKZHZCJKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC4=C(C=NN4C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327599 | |
| Record name | 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866050-30-8 | |
| Record name | 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as gold or sodium hydride, to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that may enhance its reactivity or biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their inhibitory effects on various cancer cell lines:
- Aurora B Kinase Inhibition : The compound has shown promising results in inhibiting Aurora B kinase, a critical target in cancer therapy due to its role in mitosis and cell division. In silico studies suggest that it may effectively bind to the active site of this kinase, leading to reduced proliferation of hepatocellular carcinoma cells (HepG2) .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine possess antimicrobial properties. In vitro assays have demonstrated activity against several bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens .
Case Study 1: Aurora B Kinase Inhibition
A study conducted by researchers evaluated a series of compounds based on the pyrazolo[1,5-a]pyrimidine structure for their ability to inhibit Aurora B kinase. The results indicated that specific modifications to the compound enhanced its binding affinity and selectivity towards the kinase, leading to significant reductions in tumor cell viability .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of 5-(2,3-dihydro-1H-Inden-5-yl)pyrazolo[1,5-a]pyrimidine were synthesized and tested against various bacterial strains. The findings revealed that some derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to alterations in cell behavior, making the compound a potential candidate for cancer therapy .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₆H₁₂N₄
- Molecular Weight : 260.30 g/mol
- CAS Number : 866050-30-8
- Structure: The compound features a pyrazolo[1,5-a]pyrimidine core substituted at the C-5 position with a 2,3-dihydro-1H-inden-5-yl group and a cyano (-CN) group at C-2.
Significance: Pyrazolo[1,5-a]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors .
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrimidine derivatives vary significantly based on substituents at C-5, C-7, and C-3. Below is a comparative analysis:
Key Findings
Substituent Effects on Bioactivity :
- C-5 Modifications :
- Bulky groups (e.g., indene, fluorophenyl) enhance lipophilicity and tumor uptake .
- Polar groups (e.g., acetate, hydroxyl) improve solubility and reduce non-specific binding . C-7 Modifications:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance target affinity and metabolic stability .
- Amino-linked substituents (e.g., aniline, cyclopropylamino) enable hydrogen bonding with kinases .
Pharmacokinetic Comparisons: Radiotracers: Fluoroethoxy ([¹⁸F]5, ) and fluoroethylamino ([¹⁸F]3, ) derivatives show rapid tumor localization but differ in clearance rates due to polarity.
Therapeutic Applications: Antimicrobial: Derivatives with isoindole or hydroxyphenyl groups show Gram-positive selectivity . Anticancer: Chloro/isopropylamino derivatives inhibit CDKs, while indene/cyano analogs may target purine-binding enzymes .
Data Tables
Table 1: Substituent Impact on Tumor Uptake
| Compound | Tumor Uptake (SUV₃₀, %) | Clearance Half-life (h) | Reference |
|---|---|---|---|
| [¹⁸F]5 (Fluoroethoxy) | 8.9 ± 1.2 | 2.1 | |
| [¹⁸F]3 (Acetate) | 12.4 ± 2.1 | 3.8 | |
| [¹⁸F]5 (Carboxyl) | 4.3 ± 0.9 | 1.5 |
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus | E. coli | Reference |
|---|---|---|---|
| 5-Methyl-7-isoindole analog | 12.5 | >50 | |
| 7-Hydroxyphenyl analog | 6.25 | 25 |
Biological Activity
5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 866050-30-8) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and enzymatic inhibition.
The molecular formula of this compound is with a molecular weight of 260.30 g/mol. Its predicted density is approximately 1.34 g/cm³ and it has a pKa value of -1.89, indicating its acidic nature .
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer potential. For instance:
- Mechanism of Action : These compounds often act as tubulin polymerization inhibitors, disrupting the cell cycle at the G2/M phase. A notable study found that derivatives similar to 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine demonstrated IC50 values in the low micromolar range against various cancer cell lines .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 5-(2,3-dihydro-1H-inden-5-yl) derivative | 0.08 - 12.07 | Tubulin polymerization |
| Other derivatives | Varies | Various cancer targets |
Anti-inflammatory Activity
This compound also shows promise as an anti-inflammatory agent:
- Inhibition of COX Enzymes : Certain derivatives have been reported to inhibit COX-2 activity with IC50 values comparable to celecoxib (0.04 μmol), suggesting a strong potential for treating inflammatory diseases .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.04 ± 0.09 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Enzymatic Inhibition
The compound exhibits selective inhibition against various enzymes:
- MK2 Kinase Inhibition : Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit MK2 kinase with IC50 values in the nanomolar range, affecting pathways involved in inflammation and cancer progression .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight how modifications to the pyrazolo[1,5-a]pyrimidine core can enhance biological activity:
- Substituent Variations : Different substituents on the pyrazolo ring can significantly influence potency and selectivity against specific biological targets.
- Conformational Flexibility : The ability of these compounds to adopt various conformations may contribute to their binding efficiency with target proteins.
Case Studies
Several case studies illustrate the biological impact of this compound:
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound inhibited proliferation in breast and lung cancer cell lines.
- Animal Models : Preclinical trials using rodent models showed reduced tumor growth rates and improved survival when treated with pyrazolo[1,5-a]pyrimidine derivatives.
Q & A
Q. What are the optimized synthetic routes for pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives, and how do reaction conditions influence yields?
Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 5-aminopyrazole precursors with enaminones or α,β-unsaturated carbonyl compounds. For example:
- Reagent System : Pyridine is commonly used as both solvent and base, with reflux times varying between 5–6 hours (e.g., 70% yield for compound 11 in ).
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, cyano) on the pyrimidine ring improve cyclization efficiency, while bulky substituents may require extended reaction times.
Q. Table 1: Representative Synthetic Conditions
| Compound | Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 10c | Pyridine, reflux | 62 | 266–268 | |
| 14 | Piperidine, ethanol | 67 | 233–235 | |
| 4f | Microwave-assisted | 93 | 288–289 |
Q. How are structural and electronic properties of pyrazolo[1,5-a]pyrimidine derivatives characterized?
Methodological Answer:
- X-ray Crystallography : The title compound’s analogs (e.g., C8H4Cl2N4 ) exhibit planar pyrazolo-pyrimidine cores (r.m.s. deviation = 0.011 Å) with weak C–H⋯N hydrogen bonding, influencing crystal packing.
- Spectroscopy :
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Discrepancies in cytotoxicity or binding affinity often arise from:
- Solubility Limitations : Hydrophobic substituents (e.g., 2,3-dihydroindenyl) may reduce aqueous solubility, confounding in vitro assays. Use DMSO stock solutions ≤0.1% to mitigate precipitation.
- Metabolic Instability : Chlorine or methyl groups at position 5 improve metabolic stability, as shown in anti-tumor analogs (IC50 = 0.5–2.0 µM).
Q. Table 2: Structure-Activity Relationships (SAR)
Q. How can computational modeling guide the design of pyrazolo[1,5-a]pyrimidine-based inhibitors?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like CDK2 or EGFR. For example, the 2,3-dihydroindenyl group in 5-(2,3-dihydro-1H-inden-5-yl)... forms π-π interactions with Phe82 in CDK2.
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) indicate electron-deficient cores, favoring charge-transfer interactions in enzyme active sites.
Q. What analytical techniques validate synthetic intermediates and detect byproducts?
Methodological Answer:
- HPLC-PDA/MS : Monitor reaction progress using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. For example, intermediate 5a () elutes at 8.2 min.
- TLC : Use silica gel 60 F254 plates with ethyl acetate/hexane (3:7) to distinguish starting materials (Rf = 0.2) from products (Rf = 0.6).
Q. How do crystallization conditions impact the stability of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Q. What green chemistry approaches are applicable to pyrazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Aqueous Ethanol : Reduces toxicity while maintaining yields (e.g., 67% for compound 166 in ).
- Microwave-Assisted Synthesis : Cuts reaction times from hours to minutes (e.g., 93% yield for 4f in 20 min).
Data Contradiction Analysis Example
Issue : Compound 10c () and 4f () show divergent yields (62% vs. 93%) despite similar substituents.
Resolution : Microwave irradiation () enhances reaction kinetics by improving heat transfer, whereas conventional heating () may lead to side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
